molecular formula C10H15NO2S B8384244 Ethyl 2-methyl-5-(1-methylethyl)-1,3-thiazole-4-carboxylate CAS No. 1198436-65-5

Ethyl 2-methyl-5-(1-methylethyl)-1,3-thiazole-4-carboxylate

Cat. No. B8384244
Key on ui cas rn: 1198436-65-5
M. Wt: 213.30 g/mol
InChI Key: LHJMNQMQHPCNKS-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

Ethyl 2-methyl-5-(1-methylethyl)-1,3-thiazole-4-carboxylate (200 mg) was dissolved in 1,4-dioxane (2 ml). Hydrochloric acid (2 ml) was added and the mixture was heated at reflux under nitrogen for 18 h. One drop of concentrated hydrochloric acid was added and the mixture was heated at reflux for 72 h. The mixture was cooled to RT, the solvent was removed in vacuo and toluene (15 ml) was added. The solvent was removed in vacuo to give a brown oil which solidified on standing. The product was dried in a vacuum oven overnight to give the title compound (171 mg) as a brown solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([CH:12]([CH3:14])[CH3:13])=[C:5]([C:7]([O:9]CC)=[O:8])[N:6]=1.Cl>O1CCOCC1.Cl>[CH3:1][C:2]1[S:3][C:4]([CH:12]([CH3:14])[CH3:13])=[C:5]([C:7]([OH:9])=[O:8])[N:6]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC=1SC(=C(N1)C(=O)OCC)C(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 h
Duration
72 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo and toluene (15 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil which
CUSTOM
Type
CUSTOM
Details
The product was dried in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=C(N1)C(=O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 171 mg
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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